2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
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Description
Scientific Research Applications
Potential Pesticides and Pharmacological Agents
Synthesis and Structure Analysis
N-derivatives of similar compounds have been characterized through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011). Additionally, synthesis and anticonvulsant activity studies on related compounds suggest potential pharmacological applications, particularly in epilepsy treatment through modulation of voltage-gated sodium currents and enhancement of GABA effects (Pękala et al., 2011).
Anticancer Applications
Another compound with a closely related structure demonstrated anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting that derivatives like "2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide" may hold potential in cancer treatment through targeted molecular docking and structure-activity relationship studies (Sharma et al., 2018).
Organic Synthesis and Chemical Analysis
Organic Synthesis Improvement
Research focusing on the improvement and synthesis of related N-ethyl acetamide compounds has shown significant advancements in technical methods, leading to safer, more cost-effective, and scalable production processes. This indicates the compound's relevance in organic synthesis and potential industrial applications (Gong Fenga, 2007).
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-5-7-16(8-6-15)19-18(20)12-21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFJKXXELGZHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.